REACTION_CXSMILES
|
[Br:1][C:2]1[NH:6][C:5]([CH2:7][CH2:8][CH2:9][CH3:10])=[N:4][C:3]=1[CH2:11][OH:12]>[O-2].[O-2].[Mn+4].O1CCOCC1>[Br:1][C:2]1[NH:6][C:5]([CH2:7][CH2:8][CH2:9][CH3:10])=[N:4][C:3]=1[CH:11]=[O:12] |f:1.2.3|
|
Name
|
product
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N=C(N1)CCCC)CO
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
16.32 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was rinsed with dioxane
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N=C(N1)CCCC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |